molecular formula C10H11F3N2O3 B13565026 2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid

2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid

Cat. No.: B13565026
M. Wt: 264.20 g/mol
InChI Key: ILRGCRBGXJYRKJ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid is a compound with the molecular formula C8H10N2O.C2HF3O2. It is a combination of 2-(azetidin-3-yloxy)pyridine and trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)pyridine, trifluoroacetic acid typically involves the reaction of 2-(azetidin-3-yloxy)pyridine with trifluoroacetic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced purification techniques is also essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid include:

Uniqueness

What sets 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid apart from similar compounds is its unique combination of the azetidin-3-yloxy group with the pyridine ring and trifluoroacetic acid.

Properties

Molecular Formula

C10H11F3N2O3

Molecular Weight

264.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H10N2O.C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7)

InChI Key

ILRGCRBGXJYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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